2-(Methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid
Overview
Description
2-(Methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of significant interest due to its potential pharmacological properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of malononitrile with aldehydes, followed by cyclization and functionalization steps. The reaction conditions often include the use of catalysts such as zinc chloride (ZnCl2) and solvents like ethanol (EtOH) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of catalysts and solvents is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like mCPBA, reducing agents like LiAlH4, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can be further utilized in different applications.
Scientific Research Applications
2-(Methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of cyclooxygenase (COX) enzymes, which reduces the production of prostaglandins . The compound may also interact with other enzymes and receptors, leading to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dichloro-2-(methylthio)pyrimidine-5-carboxylic acid
- Thiazole derivatives
- 1,2,4-Triazolo[4,3-a]pyrimidine derivatives
Uniqueness
2-(Methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid is unique due to its specific structural features and the presence of both sulfur and nitrogen atoms in the heterocyclic ring. This unique structure contributes to its distinct chemical reactivity and potential pharmacological properties, setting it apart from other similar compounds.
Properties
IUPAC Name |
2-methylsulfanyl-5-oxo-8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3S/c1-16-9-11-2-4-6(13)5(8(14)15)3-10-7(4)12-9/h2-3H,1H3,(H,14,15)(H,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNMARZSUWBEES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C2C(=O)C(=CNC2=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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